molecular formula C19H27N5O2S B1443639 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide CAS No. 1431411-60-7

4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Cat. No. B1443639
M. Wt: 389.5 g/mol
InChI Key: NSPKBHVNVJWICU-UHFFFAOYSA-N
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Description

This compound is a potent inhibitor of SIRT1, SIRT2, and SIRT3, which are NAD(+) dependent deacetylases . These enzymes are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .


Molecular Structure Analysis

The crystal structure of this compound when bound in the SIRT3 active site reveals that the common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′4,5]thieno[2,3-c]isoquinolines

    : These derivatives, synthesized from compounds like 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide, showed potential for further chemical modifications and applications in pharmaceutical research (Paronikyan et al., 2016).

  • Development of Pyrido and Thieno Pyrimidines : These compounds were synthesized for potential applications in chemical research, providing a basis for exploring more complex chemical structures and their interactions (Bakhite et al., 2005).

Chemical Reactivity and Applications

  • Formamidine Synthesis and Antianaphylactic Activity : The formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters indicated potential for antianaphylactic activity, demonstrating the chemical's usefulness in creating medically relevant compounds (Wagner et al., 1993).

  • Antimicrobial Activity Exploration : Certain derivatives synthesized from 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide have shown promising antimicrobial properties, particularly against Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Kostenko et al., 2008).

Advanced Heterocyclic Chemistry

  • Heterocyclic Synthesis for Antimicrobial Activity : The synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrated potential in creating advanced heterocyclic compounds with antimicrobial properties (Gad-Elkareem et al., 2011).

  • Formation of New Heterocyclic Systems : The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl mono- and di-halides led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, expanding the possibilities in heterocyclic chemistry applications (Sirakanyan et al., 2015).

Future Directions

The compound represents a novel chemotype and is significantly more potent than currently available inhibitors, making it a valuable tool for sirtuin research . Further studies could focus on improving its physiochemical properties and evaluating its potential in treating various disorders.

properties

IUPAC Name

4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPKBHVNVJWICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 3
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 4
Reactant of Route 4
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Citations

For This Compound
2
Citations
B Padmanabhan, M Ramu, S Mathur, S Unni… - Medicinal …, 2016 - ingentaconnect.com
Background: Human SIRT1 is a class III histone deacetylase (HDAC) family protein. As the overexpression of hSIRT1 leads to cancer, inhibiting its HDAC function may be a better …
Number of citations: 16 www.ingentaconnect.com
L Sacconnay, PA Carrupt, A Nurisso - Journal of structural biology, 2016 - Elsevier
In recent years, sirtuins (SIRTs), members of histone deacetylases (HDACs) class III, have been found to modulate cellular processes related to the development of human aging-related …
Number of citations: 45 www.sciencedirect.com

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